molecular formula C5HBr2ClO2 B1354898 4,5-Dibromofuran-2-carbonyl chloride CAS No. 35900-96-0

4,5-Dibromofuran-2-carbonyl chloride

Cat. No.: B1354898
CAS No.: 35900-96-0
M. Wt: 288.32 g/mol
InChI Key: RYMSLIRJMFBVFO-UHFFFAOYSA-N
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Description

4,5-Dibromofuran-2-carbonyl chloride is a heterocyclic organic compound belonging to the furan family It is characterized by the presence of two bromine atoms at the 4 and 5 positions of the furan ring and a carbonyl chloride group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromofuran-2-carbonyl chloride typically involves the bromination of furan derivatives followed by the introduction of the carbonyl chloride group. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4,5-dibromofuran is then reacted with oxalyl chloride to introduce the carbonyl chloride group under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromofuran-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of acyl derivatives.

    Reduction: The bromine atoms can be reduced to form 4,5-dihydrofuran derivatives.

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions to form amides, esters, and thioesters, respectively.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the bromine atoms.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for the oxidation of the furan ring.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    4,5-Dihydrofuran Derivatives: Resulting from the reduction of bromine atoms.

    Furan-2,5-dione Derivatives: Produced via oxidation of the furan ring.

Scientific Research Applications

4,5-Dibromofuran-2-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and as a building block for drug discovery.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4,5-Dibromofuran-2-carbonyl chloride primarily involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various acyl derivatives. The bromine atoms at the 4 and 5 positions can also participate in substitution and reduction reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromofuran-2-carbonyl chloride: Contains a single bromine atom at the 4 position.

    5-Bromofuran-2-carbonyl chloride: Contains a single bromine atom at the 5 position.

    Furan-2-carbonyl chloride: Lacks bromine atoms, only has the carbonyl chloride group.

Uniqueness

4,5-Dibromofuran-2-carbonyl chloride is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and versatility in chemical reactions compared to its mono-brominated counterparts

Properties

IUPAC Name

4,5-dibromofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClO2/c6-2-1-3(5(8)9)10-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMSLIRJMFBVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564888
Record name 4,5-Dibromofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35900-96-0
Record name 4,5-Dibromofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (10.4 ml, 0.12 mol) was added to a suspension of 4,5-dibromo-2-furoic acid (27 g, 0.1 mol) in dichloromethane (300 ml) containing dimethylformamide (0.1 ml). The mixture was stirred at room temperature for 4 h and then concentrated in vacuo. The residue was re-dissolved in dichloromethane and concentrated in vacuo; this was repeated to give the title compound which was used directly in the following step.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

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